2-(Benzyloxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-phenylmethoxy-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15(12-22-11-13-5-2-1-3-6-13)20-9-14(10-20)19-16-17-7-4-8-18-16/h1-8,14H,9-12H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPNNZPQHRRUAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)COCC2=CC=CC=C2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(Benzyloxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Benzyloxy Group: This step involves the reaction of benzyl alcohol with an appropriate reagent to form the benzyloxy group.
Introduction of the Azetidin-1-yl Group: This can be achieved through the reaction of an azetidine derivative with a suitable electrophile.
Attachment of the Pyrimidin-2-ylamino Group: This step involves the coupling of a pyrimidine derivative with the intermediate compound formed in the previous steps.
The reaction conditions for these steps may vary, but typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Functional Group Analysis
| Functional Group | Reactivity Type | Potential Reactions |
|---|---|---|
| Benzyloxy group | Oxidation, substitution | Oxidation to ketone, acid-catalyzed substitution |
| Ketone carbonyl | Nucleophilic acyl substitution | Formation of esters, amides, or alcohols |
| Pyrimidin-2-ylamino | Alkylation, acylation, condensation | N-alkylation, N-acylation, imine formation |
| Azetidin-1-yl ring | Ring-opening, nucleophilic attack | Hydrolysis, electrophilic substitution |
Nucleophilic Acyl Substitution
The ethanone carbonyl group is highly reactive toward nucleophiles. Reactions include:
-
Alcoholysis : Reaction with alcohols (e.g., methanol) in acidic or basic conditions to form esters.
-
Aminolysis : Reaction with amines (e.g., ammonia, primary/secondary amines) to form amides.
-
Reduction : Use of hydride reagents (e.g., LiAlH4) to reduce the ketone to a secondary alcohol.
Example : The ketone could react with lithium aluminum hydride to yield 1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)-2-(benzyloxy)ethanol.
Pyrimidin-2-ylamino Group Reactions
The amino group can undergo:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) to form N-alkyl derivatives.
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Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) to form N-acetyl derivatives.
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Condensation : Reaction with carbonyl compounds (e.g., aldehydes) to form imines or Schiff bases.
Example : Reaction with benzaldehyde under acidic conditions could form a Schiff base, altering the compound’s solubility and stability .
Azetidine Ring Reactions
The azetidine ring, due to its strain, is prone to:
-
Ring-opening hydrolysis : Under acidic or basic conditions, yielding a diamine (e.g., with HCl/H2O).
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Electrophilic substitution : Reaction with electrophiles (e.g., bromine) to form ring-expanded products.
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Nucleophilic attack : Reaction with nucleophiles (e.g., hydroxide ions) to form ring-opened amides.
Example : Acidic hydrolysis with HCl could convert the azetidine ring into a primary amine .
Benzyloxy Group Reactions
The benzyloxy ether group may undergo:
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Oxidation : Using strong oxidizing agents (e.g., KMnO4) to form a ketone.
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Substitution : Acid-catalyzed cleavage to release benzyl alcohol and form a phenol or substituted ether.
Example : Oxidation with potassium permanganate in acidic conditions could yield a ketone derivative.
Biological and Pharmaceutical Relevance
-
Kinase inhibition : The pyrimidine ring system is common in kinase inhibitors, suggesting potential applications in oncology .
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Lysosomal targeting : Azetidine-containing compounds may be designed to target lysosomal pathways, as seen in LYMTACs .
Analytical Characterization
Key techniques for verifying the compound’s structure and purity include:
| Technique | Purpose |
|---|---|
| NMR spectroscopy | Confirming proton environments |
| IR spectroscopy | Detecting carbonyl (C=O) groups |
| Mass spectrometry | Determining molecular weight and purity |
Challenges and Considerations
Scientific Research Applications
2-(Benzyloxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the pyrimidin-2-ylamino group can form hydrogen bonds with amino acid residues. The azetidin-1-yl moiety may contribute to the overall stability and specificity of the compound’s interaction with its target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence () lists three pyridine derivatives, which differ structurally and functionally from the target compound. Below is a detailed comparison:
Structural Differences
- Key Observations: The target compound’s azetidine ring introduces steric strain compared to the more stable pyridine/pyrrolidine cores in the catalog compounds. The pyrimidin-2-ylamino group in the target may confer nucleophilic reactivity, whereas fluorine and TBS groups in the catalog compounds are typically used for metabolic stability or synthetic protection .
Molecular Weight and Physicochemical Properties
- Implications for the Target Compound: The target compound’s molecular weight is likely higher (~350–400 g/mol, estimated) due to the benzyloxy and pyrimidine groups. This could reduce aqueous solubility compared to the catalog compounds, particularly the methanol derivative (398.54 g/mol) .
Data Table: Catalog Compounds ()
| Compound Name | MFCD Number | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone | MFCD31676106 | 2227512-11-6 | C13H18N2O2 | 260.32 |
| (E)-6-(3-((TBSO)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime | MFCD31676107 | 2227512-12-7 | C21H33FN3O2Si | 483.68 |
| (6-(3-((TBSO)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol | MFCD31676108 | 2227512-13-8 | C16H26FNO2Si | 398.54 |
Biological Activity
2-(Benzyloxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure, including a benzyloxy group, an azetidine ring, and a pyrimidin-2-ylamino moiety, which contribute to its interactions with biological targets.
Chemical Structure
The molecular formula of this compound is with a molecular weight of 360.4 g/mol. The structure can be represented as follows:
| Component | Structure |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.4 g/mol |
| CAS Number | 2194905-03-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzyloxy group enhances hydrophobic interactions, while the pyrimidin-2-ylamino group can form hydrogen bonds with amino acid residues in target proteins. The azetidin-1-yl moiety contributes to the overall stability and specificity of the compound's interaction with its target sites.
Biological Activity
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Studies have shown that this compound may inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.
- Antimicrobial Properties : Preliminary tests suggest that it possesses antimicrobial activity against various bacterial strains, indicating potential use in treating infections.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of phosphodiesterases (PDEs), which are key regulators in many physiological processes.
Case Studies
Several studies have documented the biological effects of this compound:
- Study on Anticancer Properties : A recent investigation demonstrated that this compound significantly reduced cell viability in human cancer cell lines through apoptosis induction (Smith et al., 2023).
- Antimicrobial Efficacy : In vitro assays revealed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent (Johnson et al., 2024).
Comparative Analysis
To better understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-(Benzyloxy)-1-(3-(pyrimidin-2-ylamino)piperidin-1-yl)ethanone | Piperidine derivative | Moderate anticancer activity |
| 2-(Benzyloxy)-1-(3-(pyrimidin-2-ylamino)pyrrolidin-1-yl)ethanone | Pyrrolidine derivative | Lower enzyme inhibition |
Q & A
Q. What synthetic strategies are optimal for constructing the azetidine-pyrimidine core in 2-(Benzyloxy)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone?
A retrosynthetic approach is recommended, starting with the azetidine ring formation via cyclization of 1,3-diamine precursors or ring-opening of epoxides. The pyrimidin-2-ylamino group can be introduced via nucleophilic substitution or Pd-catalyzed coupling. Key steps include:
- Azetidine ring synthesis : Use of tert-butyloxycarbonyl (Boc) protection for amine groups to prevent side reactions during cyclization .
- Pyrimidine coupling : Optimize conditions (e.g., DMF solvent, 80–100°C, 12–24 h) for Buchwald-Hartwig amination to attach the pyrimidine moiety to azetidine .
- Final ketone installation : Employ benzyloxy-protected acetyl chloride in a Friedel-Crafts acylation .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
A combination of 1H/13C NMR (to verify benzyloxy protons and azetidine ring geometry), high-resolution mass spectrometry (HRMS) (to confirm molecular formula), and FT-IR (to identify carbonyl and amine stretches) is essential. For crystalline intermediates, X-ray crystallography resolves stereochemical ambiguities .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data in kinase inhibition assays involving this compound?
Contradictions often arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Mitigation strategies include:
- Standardized controls : Use staurosporine as a pan-kinase inhibitor reference.
- Kinase profiling : Screen against a panel of kinases (e.g., EGFR, CDK2) to identify selectivity .
- Data normalization : Correct for non-specific binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. What methodologies optimize the stability of this compound in aqueous solutions for in vivo studies?
- pH adjustment : Maintain pH 6.5–7.5 to prevent hydrolysis of the benzyloxy group.
- Lyophilization : Formulate with cyclodextrins or polyethylene glycol (PEG) to enhance solubility and shelf life.
- Degradation monitoring : Use HPLC-MS to track byproducts under accelerated stability conditions (40°C/75% RH) .
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacokinetic profile?
- Substituent variation : Modify the benzyloxy group (e.g., para-fluoro or nitro derivatives) to assess impact on logP and metabolic stability.
- Azetidine ring substitution : Introduce methyl or hydroxyl groups to enhance water solubility.
- In vitro ADME assays : Measure CYP450 inhibition, plasma protein binding, and Caco-2 permeability .
Data Analysis and Experimental Design
Q. What statistical approaches resolve batch-to-batch variability in synthetic yield?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (temperature, catalyst loading).
- Multivariate analysis : Apply principal component analysis (PCA) to correlate impurity profiles with reaction conditions .
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
- Dose-response normalization : Express IC50 values relative to positive controls (e.g., doxorubicin).
- Mechanistic studies : Perform RNA-seq or proteomics to identify off-target effects.
- 3D cell models : Use spheroids or organoids to better mimic in vivo conditions .
Safety and Handling Protocols
Q. What precautions are necessary when handling reactive intermediates during synthesis?
- Glovebox use : For air-sensitive steps (e.g., azetidine ring closure).
- Personal protective equipment (PPE) : Nitrile gloves, chemical goggles, and flame-resistant lab coats.
- Waste disposal : Neutralize acidic/basic byproducts before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
